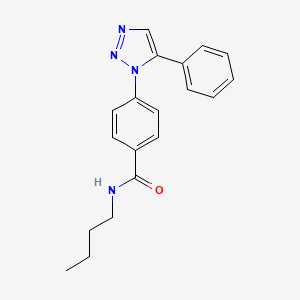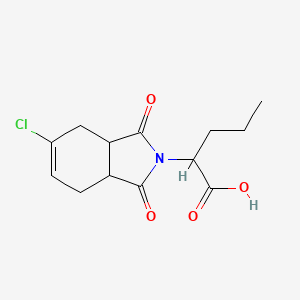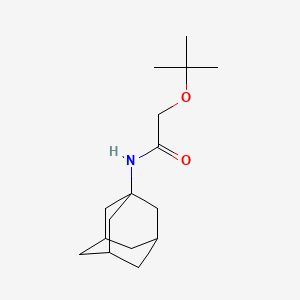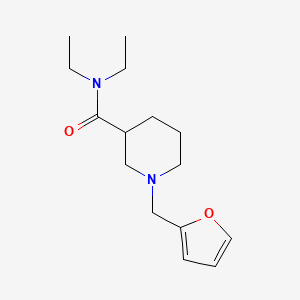![molecular formula C23H15BrN2O B5089036 2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile](/img/structure/B5089036.png)
2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile is not fully understood. However, it is believed that the compound acts as a hole-transporting material in OLEDs. The compound facilitates the movement of positive charges (holes) from the anode to the emissive layer, resulting in the emission of light.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile is its excellent electroluminescent properties, which make it a promising candidate for OLEDs. However, the compound has limited solubility in common solvents, which can make it difficult to handle in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile. One of the most promising directions is the development of new synthesis methods that can improve the yield and solubility of the compound. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential applications in other scientific fields.
Métodos De Síntesis
The synthesis of 2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile involves the reaction of 2-bromo-4-(2-cyano-2-phenylvinyl)phenol with benzyl chloride in the presence of a base. This reaction results in the formation of the desired compound. The yield of the synthesis process can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the development of organic light-emitting diodes (OLEDs). The compound has been shown to exhibit excellent electroluminescent properties, making it a promising candidate for OLEDs.
Propiedades
IUPAC Name |
2-[[2-bromo-4-[(Z)-2-cyano-2-phenylethenyl]phenoxy]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O/c24-22-13-17(12-21(15-26)18-6-2-1-3-7-18)10-11-23(22)27-16-20-9-5-4-8-19(20)14-25/h1-13H,16H2/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVBKJCPLOHBMO-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-bis[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B5088958.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B5088960.png)


![3-[3-(4-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5088996.png)
![N,N-diethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5089007.png)

![3-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5089021.png)
![4,5,6,7-tetrachloro-2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5089042.png)

![ethyl 2-{[N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5089047.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5089056.png)